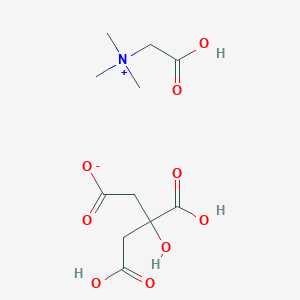

Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) is a useful research compound. Its molecular formula is C11H19NO9 and its molecular weight is 309.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1), commonly referred to as Betaine Citrate , is a quaternary ammonium compound that plays a significant role in various biological processes. This compound is known for its methyl donor properties and its involvement in osmoregulation, liver function, and cellular metabolism. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H19N\O9

- Molecular Weight : 309.27 g/mol

- CAS Registry Number : 17671-50-0

Betaine functions primarily as a methyl donor , facilitating several biochemical reactions. It donates methyl groups to homocysteine to form methionine, which is crucial for protein synthesis and cellular function. This process is vital in preventing homocystinuria and supporting liver health by enhancing detoxification pathways.

1. Osmoregulation

Betaine is known for its role in osmoregulation, particularly in protecting cells from osmotic stress. It stabilizes proteins and cellular structures under hyperosmotic conditions by acting as an osmolyte. This property is particularly beneficial in renal physiology and during dehydration.

2. Liver Function

Betaine has been shown to improve liver function by reducing liver fat accumulation and enhancing lipid metabolism. Research indicates that it can mitigate non-alcoholic fatty liver disease (NAFLD) by promoting the oxidation of fatty acids and reducing inflammation in hepatic tissues.

3. Cardiovascular Health

The compound has implications for cardiovascular health due to its role in lowering homocysteine levels. Elevated homocysteine is a risk factor for cardiovascular diseases; thus, betaine's methylation activity helps in maintaining heart health.

Research Findings

Several studies have investigated the biological effects of betaine citrate:

- Study on Liver Health : A clinical trial demonstrated that betaine supplementation significantly reduced liver fat content in patients with NAFLD, suggesting its protective role against liver diseases .

- Osmotic Stress Response : In vitro studies showed that cells treated with betaine exhibited enhanced survival rates under hyperosmotic conditions, indicating its protective effects against osmotic stress .

- Cardiovascular Studies : Betaine's ability to lower homocysteine levels was confirmed in various studies, linking it to improved cardiovascular outcomes .

Case Studies

| Study | Participants | Findings |

|---|---|---|

| Clinical Trial on NAFLD | 100 patients | Significant reduction in liver fat after 12 weeks of betaine supplementation |

| Osmotic Stress Study | Cell cultures | Enhanced cell viability under hyperosmotic conditions with betaine treatment |

| Cardiovascular Risk Assessment | 200 adults | Lowered homocysteine levels correlated with betaine intake |

Applications De Recherche Scientifique

Structural Information

- Chemical Formula : C5H13NO3

- Molecular Weight : 117.1463 g/mol

- CAS Number : 107-43-7

The compound is characterized by its trimethylammonium group and carboxylate functionalities, which contribute to its solubility and interaction with biological systems.

Biochemical Research

Methanaminium derivatives are often utilized in biochemical assays due to their ability to interact with biological macromolecules. They serve as:

- Buffers : The compound can stabilize pH in biochemical reactions, making it essential for enzyme activity studies.

- Ligands : Its structure allows it to bind with various proteins and nucleic acids, facilitating the study of molecular interactions.

Case Study: Enzyme Activity Stabilization

A study demonstrated the use of methanaminium compounds in stabilizing enzyme activity in vitro. The presence of the compound improved the reaction rates of specific enzymes by maintaining optimal pH levels over extended periods.

Pharmaceutical Applications

In the pharmaceutical industry, methanaminium compounds are explored for their potential as drug delivery agents and therapeutic agents.

- Drug Formulation : The compound's solubility characteristics enhance the bioavailability of poorly soluble drugs.

- Antimicrobial Activity : Some studies indicate that methanaminium derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Study: Antimicrobial Efficacy

Research conducted on trimethylammonium compounds revealed significant antibacterial activity against various strains of bacteria. The study highlighted the potential for these compounds in treating infections caused by resistant bacterial strains.

Material Science

Methanaminium compounds are also being investigated for their applications in material science.

- Polymer Production : They can act as surfactants or stabilizers in polymer synthesis, enhancing the properties of materials such as plastics and coatings.

- Nanotechnology : Their unique chemical structure allows them to be used in the synthesis of nanoparticles, which have applications in electronics and catalysis.

Case Study: Nanoparticle Synthesis

A recent study focused on using methanaminium compounds as templates for synthesizing gold nanoparticles. The resulting nanoparticles exhibited enhanced catalytic properties compared to those synthesized without the compound.

Table 1: Summary of Applications

| Application Area | Specific Use | Observations/Outcomes |

|---|---|---|

| Biochemical Research | Buffers and ligands | Improved enzyme stability |

| Pharmaceuticals | Drug formulation and antimicrobial | Enhanced bioavailability; significant antibacterial activity |

| Material Science | Polymer production and nanotechnology | Improved material properties; enhanced catalytic activity |

Table 2: Case Study Highlights

Propriétés

Numéro CAS |

17671-50-0 |

|---|---|

Formule moléculaire |

C11H19NO9 |

Poids moléculaire |

309.27 g/mol |

Nom IUPAC |

2-hydroxypropane-1,2,3-tricarboxylic acid;2-(trimethylazaniumyl)acetate |

InChI |

InChI=1S/C6H8O7.C5H11NO2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5(7)8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);4H2,1-3H3 |

Clé InChI |

YKXUOESQDCXGIW-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC(=O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |

SMILES canonique |

C[N+](C)(C)CC(=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.